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Compound of Interest

Compound Name:
(2-

Cyclopropylphenyl)methanamine

Cat. No.: B039418 Get Quote

CAS Number: 118184-66-0

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (2-
Cyclopropylphenyl)methanamine, a compound of interest in medicinal chemistry and drug

discovery. Due to the limited publicly available data for this specific isomer, this guide leverages

information on closely related structural analogs and the broader class of cyclopropyl-

containing aromatic amines to offer insights into its synthesis, potential properties, and

applications.

Chemical and Physical Properties
Detailed experimental data for (2-Cyclopropylphenyl)methanamine is not widely reported.

The following table summarizes computed and predicted properties, alongside data for the

closely related isomer, cyclopropyl(phenyl)methanamine, to provide an estimated profile.
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Property

(2-
Cyclopropylphenyl)methan
amine
(Predicted/Computed)

cyclopropyl(phenyl)metha
namine (CAS 23459-38-3)
[1]

Molecular Formula C₁₀H₁₃N C₁₀H₁₃N

Molecular Weight 147.22 g/mol 147.22 g/mol

Boiling Point Not available 103-115 °C[1]

Density Not available
1.082±0.06 g/cm³ (Predicted)

[1]

pKa Not available 9.29±0.10 (Predicted)[1]

LogP Not available 1.6 (Computed)

Spectroscopic Data Profile
Specific spectral data (NMR, IR, MS) for (2-Cyclopropylphenyl)methanamine is not readily

available in the literature. However, based on its structure and data from analogous

compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methanamine,

and cyclopropyl protons. The aromatic protons would appear in the downfield region (typically δ

7.0-7.5 ppm). The benzylic protons of the CH₂-NH₂ group would likely appear as a singlet or a

multiplet around δ 3.5-4.0 ppm. The protons of the cyclopropyl ring would be in the upfield

region (typically δ 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal

coupling.

¹³C NMR Spectroscopy
The carbon NMR spectrum would show characteristic signals for the aromatic carbons (δ 120-

140 ppm), the benzylic carbon (around δ 40-50 ppm), and the carbons of the cyclopropyl ring

(in the upfield region, δ 5-20 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum would be characterized by N-H stretching vibrations of the primary amine at

approximately 3300-3400 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100

cm⁻¹, and aliphatic C-H stretching from the cyclopropyl and methylene groups would be seen

just below 3000 cm⁻¹. Characteristic aromatic C=C stretching absorptions would appear in the

1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak

(M⁺) at m/z = 147. Common fragmentation patterns would likely involve the loss of the amino

group and fragmentation of the cyclopropyl ring.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (2-
Cyclopropylphenyl)methanamine is not published, a plausible synthetic route can be devised

based on established organic chemistry reactions. A logical approach would involve the

preparation of a 2-cyclopropylbenzonitrile intermediate followed by its reduction to the target

amine.

Proposed Synthetic Pathway

2-Bromobenzonitrile

2-Cyclopropylbenzonitrile

Suzuki Coupling
(Pd catalyst, base)

Cyclopropylboronic acid (2-Cyclopropylphenyl)methanamine

Nitrile Reduction

Reducing agent (e.g., LiAlH4)

Click to download full resolution via product page

Caption: Proposed synthesis of (2-Cyclopropylphenyl)methanamine.
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General Experimental Protocol for Suzuki Coupling
To a reaction vessel, add 2-bromobenzonitrile, cyclopropylboronic acid (1.2 equivalents), a

palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0

equivalents).

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours

until the starting material is consumed (monitored by TLC or GC-MS).

After cooling to room temperature, the reaction mixture is diluted with water and extracted

with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product, 2-cyclopropylbenzonitrile, is purified by column chromatography on silica

gel.

General Experimental Protocol for Nitrile Reduction
A solution of 2-cyclopropylbenzonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) is

added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum

hydride (LiAlH₄, 1.5-2.0 equivalents), in the same solvent at 0 °C under an inert atmosphere.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to reflux for several hours.

The reaction is carefully quenched by the sequential addition of water and a sodium

hydroxide solution.

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

The combined organic extracts are dried over a suitable drying agent, filtered, and the

solvent is removed under reduced pressure to yield the crude (2-
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Cyclopropylphenyl)methanamine.

Further purification can be achieved by distillation or by salt formation and recrystallization.

Role in Drug Development and Medicinal Chemistry
The cyclopropyl moiety is a valuable functional group in modern drug design. Its incorporation

into a molecule can confer several advantageous properties. The 2-phenylcyclopropylamine

scaffold, in a broader sense, is considered a privileged structure in central nervous system

(CNS) drug design.

Physicochemical and Pharmacokinetic Benefits
Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to

increased metabolic stability and a longer half-life of the drug.

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a

specific conformation, which can lead to higher binding affinity and selectivity for its biological

target.

Lipophilicity: The introduction of a cyclopropyl group can fine-tune the lipophilicity of a

compound, which is a critical parameter for its absorption, distribution, metabolism, and

excretion (ADME) profile.

Potential Biological Activities
While the specific biological activities of (2-Cyclopropylphenyl)methanamine have not been

extensively reported, related cyclopropylamine derivatives have shown a range of biological

effects. For instance, some cyclopropylamines are known to be inhibitors of monoamine

oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This suggests a

potential application in the development of antidepressants and neuroprotective agents.
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Caption: Logic diagram illustrating the utility of the cyclopropyl group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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